molecular formula C17H17NO4 B2874773 4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide CAS No. 1226434-60-1

4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B2874773
CAS No.: 1226434-60-1
M. Wt: 299.326
InChI Key: RFLFNAYYXBZCOY-UHFFFAOYSA-N
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Description

4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide is an organic compound that features a benzamide core with a cyclopropyl group and a furan ring

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity Studies: Researchers may study the biological activity of the compound to understand its potential as a drug candidate.

Medicine

    Drug Development: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Material Science: The compound might be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine under dehydrating conditions.

    Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using reagents like diazomethane.

    Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of 4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

  • Structural Features : The presence of both a cyclopropyl group and a furan ring in the same molecule is relatively unique and may confer distinct chemical and biological properties.
  • Reactivity : The combination of functional groups may result in unique reactivity patterns, making the compound valuable for synthetic and medicinal chemistry.

Properties

IUPAC Name

4-(2-cyclopropyl-2-oxoethoxy)-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(12-3-4-12)11-22-14-7-5-13(6-8-14)17(20)18-10-15-2-1-9-21-15/h1-2,5-9,12H,3-4,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLFNAYYXBZCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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